molecular formula C32H50O13 B1681143 Steviolbioside CAS No. 41093-60-1

Steviolbioside

Cat. No.: B1681143
CAS No.: 41093-60-1
M. Wt: 642.7 g/mol
InChI Key: OMHUCGDTACNQEX-QEBBIIKSSA-N
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Description

Steviolbioside is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is one of the many steviol glycosides responsible for the intense sweetness of stevia leaves. This compound is known for its non-caloric sweetening properties, making it a popular alternative to sucrose and artificial sweeteners in various food and beverage products .

Scientific Research Applications

Steviolbioside has a wide range of scientific research applications across various fields:

Mechanism of Action

Target of Action

Steviolbioside is a natural sweetener and a secondary metabolite of the plant Stevia rebaudiana . It has been used in trials studying the treatment of HIV-1 Infection . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 . Therefore, these cells can be considered as the primary targets of this compound.

Mode of Action

It is known that stevioside, a related compound, stimulates insulin secretion and increases insulin sensitivity due to gluconeogenesis retardation caused by a decrease in phosphoenol pyruvate carboxy kinase (pepck) gene expression in the rat liver

Biochemical Pathways

This compound is a part of the steviol glycosides, which are diterpenoids . The biosynthesis of steviol glycosides shares several steps with the gibberellin biosynthetic pathway, leading to the conversion of GGPP by protonation initiated cyclization to ent-copalyl diphosphate (CDP) by CDP synthase (CPS) .

Pharmacokinetics

Studies regarding once and repeated use of steviol glycosides have been evaluated in humans . The entire steviol glycosides got incompletely absorbed when administered orally but got hydrolyzed to steviol in the colon .

Result of Action

This compound has been found to exhibit interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of steviol glycosides in Stevia rebaudiana plants can be affected by different nitrogen sources and plant growth regulators . Moreover, Stevia enhances the taste of food, helps digestion, weight loss, has antioxidant and antimicrobial action, prevents tooth decay among diabetics and healthy people who care about their health .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Steviol glycosides (SvGls) are found in nature in S. rebaudiana plants. They exhibit nutraceutical properties. This review provides an insight on different approaches to produce SvGls. The areas of research that still need to be explored have been identified .

Preparation Methods

Synthetic Routes and Reaction Conditions: Steviolbioside can be synthesized from stevioside through hydrolysis. The process involves treating stevioside with sodium hydroxide in methanol, resulting in the formation of this compound. The structure of the synthesized product is confirmed through spectroscopic analysis, including infrared, nuclear magnetic resonance (1H NMR and 13C NMR), and elemental analysis .

Industrial Production Methods: The industrial production of this compound involves extracting stevia leaves with hot water. The aqueous extract is then passed through an adsorption resin to concentrate the steviol glycosides. The resin is washed with a solvent alcohol to release the glycosides, and the product is recrystallized from methanol or aqueous ethanol. Ion exchange resins may also be used in the purification process .

Chemical Reactions Analysis

Types of Reactions: Steviolbioside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Stevioside
  • Rebaudioside A
  • Rebaudioside C
  • Dulcoside A

Comparison: Steviolbioside is unique among steviol glycosides due to its specific glycosidic linkage and its distinct sweetness profile. While stevioside and rebaudioside A are more abundant and commonly used, this compound offers a different sensory experience with less bitterness and a more favorable taste profile . Additionally, this compound’s stability in acidic and neutral solutions makes it suitable for various applications in food and beverages .

This compound stands out for its potential health benefits, including its non-caloric nature and its role in managing diabetes and hypertension . Its unique chemical structure and properties make it a valuable compound for further research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Steviolbioside involves the conversion of Stevioside to Steviol, followed by the addition of glucose to form Steviolbioside.", "Starting Materials": [ "Stevioside", "Glucose", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Stevioside is hydrolyzed to Steviol by refluxing with acetic acid and water", "Steviol is dissolved in methanol and reacted with glucose in the presence of sodium hydroxide to form Steviolbioside", "The resulting mixture is filtered, and the solid is washed with methanol and dried to obtain pure Steviolbioside" ] }

CAS No.

41093-60-1

Molecular Formula

C32H50O13

Molecular Weight

642.7 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31+,32-/m1/s1

InChI Key

OMHUCGDTACNQEX-QEBBIIKSSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@@]34[C@H]2CC[C@@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O

SMILES

C=C([C@@](CC1)(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)C4)C[C@@]54CC[C@]6([H])[C@@](C(O)=O)(C)CCC[C@@]6(C)[C@@]51[H]

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O

Appearance

Solid powder

41093-60-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

steviolbioside
steviolbioside, potassium salt
steviolbioside, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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